3-Methyl-5-(oxiran-2-ylmethoxy)quinoline
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Overview
Description
3-Methyl-5-(oxiran-2-ylmethoxy)quinoline is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. It is characterized by the presence of a quinoline ring substituted with a methyl group and an oxirane (epoxide) group.
Preparation Methods
The synthesis of 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with quinoline derivatives and appropriate reagents to introduce the methyl and oxirane groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperatures to ensure the desired product is obtained.
Industrial Production: Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Methyl-5-(oxiran-2-ylmethoxy)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxirane group, leading to the formation of different products.
Substitution: The compound can undergo substitution reactions, where the oxirane group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and catalysts. Reaction conditions vary depending on the desired product.
Major Products: The major products formed from these reactions include modified quinoline derivatives with various functional groups.
Scientific Research Applications
3-Methyl-5-(oxiran-2-ylmethoxy)quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline involves its interaction with molecular targets and pathways within cells. The oxirane group is reactive and can form covalent bonds with nucleophiles, leading to modifications in cellular components. This reactivity is crucial for its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
3-Methyl-5-(oxiran-2-ylmethoxy)quinoline can be compared with other similar compounds, such as:
3-Methylquinoline: Lacks the oxirane group, resulting in different reactivity and applications.
5-(Oxiran-2-ylmethoxy)quinoline: Lacks the methyl group, affecting its chemical properties and biological activity.
Quinoline Derivatives: Various quinoline derivatives with different substituents can be compared to highlight the unique properties of this compound.
This compound’s unique combination of functional groups makes it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
3-methyl-5-(oxiran-2-ylmethoxy)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-5-11-12(14-6-9)3-2-4-13(11)16-8-10-7-15-10/h2-6,10H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDHHUZWRQAFSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2OCC3CO3)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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